molecular formula C24H19N3O5S2 B2436413 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 892843-71-9

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2436413
CAS RN: 892843-71-9
M. Wt: 493.55
InChI Key: JNRFJXFPHQLTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H19N3O5S2 and its molecular weight is 493.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to the one mentioned have been synthesized and characterized using various spectroscopic methods. For instance, a series involving N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was developed, displaying notable sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial actions. These findings were correlated with their structural and physicochemical characteristics, showcasing the complex relationship between compound structure and biological activity (Zablotskaya et al., 2013).

Biological Activities

The research into these compounds extends into various biological activities:

  • Psychotropic and Anti-inflammatory Properties

    Compounds within this class have demonstrated marked sedative actions and anti-inflammatory effects in vivo. This suggests potential applications in treating conditions requiring sedation or anti-inflammatory responses (Zablotskaya et al., 2013).

  • Antimicrobial and Antioxidant Activities

    Novel derivatives have shown promise as antimicrobial and antioxidant agents. This includes work on benzothiazole-based [1,2,4]triazolo[4,3-c]quinazoline derivatives, highlighting the potential for these compounds in treating bacterial infections and as antioxidant agents (Gadhave & Kuchekar, 2020).

  • Cytotoxicity and Anticancer Properties

    Some synthesized compounds have been evaluated for their cytotoxicity against tumor cell lines, indicating their potential use as anticancer agents. This includes studies on the selective cytotoxic effects and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c28-23(26-24-25-19-11-20-21(32-14-31-20)12-22(19)33-24)16-5-7-18(8-6-16)34(29,30)27-10-9-15-3-1-2-4-17(15)13-27/h1-8,11-12H,9-10,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFJXFPHQLTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC6=C(C=C5S4)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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